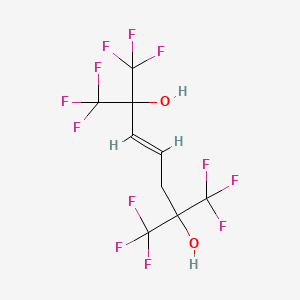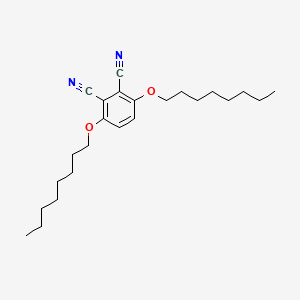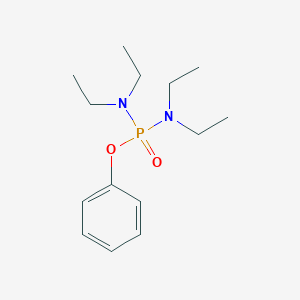
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol is a complex chemical compound with the molecular formula C9H5F12O2 . It is characterized by its highly fluorinated structure, which includes multiple fluoroalkyl groups attached to the carbon backbone. This compound is a diol, meaning it contains two hydroxyl groups, which contribute to its unique chemical properties .
Métodos De Preparación
The synthesis of 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol involves several steps. One common method includes the reaction of hexafluoropropylene oxide with a suitable nucleophile under controlled conditions . The reaction conditions typically involve low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol exerts its effects involves interactions with various molecular targets. The highly electronegative fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their structure and function . This compound can also interact with enzymes, altering their activity and stability .
Comparación Con Compuestos Similares
Similar compounds to 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but a simpler structure.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: This compound has a similar fluorinated backbone but differs in the position and number of hydroxyl groups.
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-one: A structurally related compound with additional functional groups that confer different reactivity.
The uniqueness of this compound lies in its specific arrangement of fluoroalkyl groups and hydroxyl functionalities, which provide distinct chemical and physical properties .
Propiedades
Número CAS |
54912-87-7 |
|---|---|
Fórmula molecular |
C9H6F12O2 |
Peso molecular |
374.12 g/mol |
Nombre IUPAC |
1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)hept-3-ene-2,6-diol |
InChI |
InChI=1S/C9H6F12O2/c10-6(11,12)4(22,7(13,14)15)2-1-3-5(23,8(16,17)18)9(19,20)21/h1-2,22-23H,3H2 |
Clave InChI |
VAKDPITXIDWRMQ-UHFFFAOYSA-N |
SMILES |
C(C=CC(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
SMILES isomérico |
C(/C=C/C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
SMILES canónico |
C(C=CC(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Key on ui other cas no. |
16202-99-6 54912-87-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5,12,15,18-Pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene-8,22-diamine](/img/structure/B1623078.png)









![3-[(4-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1623094.png)

![Bis((1H-benzo[d]imidazol-2-yl)methyl)amine](/img/structure/B1623099.png)
